molecular formula C17H14F3N3O2S2 B2425651 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252930-43-0

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2425651
CAS No.: 1252930-43-0
M. Wt: 413.43
InChI Key: NDRUQMHHZYOCSY-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S2/c1-2-23-15(25)14-12(6-7-26-14)22-16(23)27-9-13(24)21-11-5-3-4-10(8-11)17(18,19)20/h3-8H,2,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRUQMHHZYOCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential applications in medicinal chemistry and other scientific fields. This article delves into its applications, synthesizing data from various scholarly sources to provide a comprehensive overview.

Medicinal Chemistry

Thienopyrimidine derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific compound has been studied for:

  • Antitumor Activity : Research indicates that thienopyrimidine derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. In vitro studies have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains. Preliminary data suggest it may inhibit the growth of certain pathogens, making it a candidate for antibiotic development.

Drug Development

The unique structural features of this compound allow it to act as a scaffold for further modifications aimed at enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile.

Agricultural Chemistry

There is emerging interest in the application of such compounds as agrochemicals. Their ability to modulate biological pathways can be leveraged to develop new pesticides or herbicides that target specific plant pathogens or pests.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various thienopyrimidine derivatives, including this compound. Results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology assessed the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, especially in the fields of medicinal chemistry and pharmacology.

Structure and Composition

  • Chemical Formula : C15H21N3O2S2
  • Molecular Weight : 339.48 g/mol
  • IUPAC Name : this compound
  • SMILES : CCn2c(SCC(=O)NCCC(C)C)nc1ccsc1c2=O
PropertyValue
Molecular FormulaC15H21N3O2S2
Molecular Weight339.48 g/mol
IUPAC Name2-({3-ethyl-4-oxo...
SMILESCCn2c(SCC(=O)NCCC(C)C)...

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives, including the compound . The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced biological activity against various bacteria and fungi.

Case Study: Inhibition of Bacterial Growth

In vitro studies have demonstrated that similar thienopyrimidine compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, related compounds showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been explored. Docking studies indicate that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a possible role in anti-inflammatory therapies.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
AChE19.2
BChE13.2
COX-2TBDOngoing studies
LOXTBDOngoing studies

Antioxidant Potential

Thienopyrimidine derivatives have shown promising antioxidant activity , which is crucial for mitigating oxidative stress-related diseases. The antioxidant assays indicated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of thienopyrimidine derivatives. Modifications at specific positions on the thieno and pyrimidine rings can lead to enhanced potency and selectivity for target enzymes or receptors.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : The introduction of halogens, such as trifluoromethyl, significantly increases enzyme inhibition.
  • Hydrophobic Substituents : Alkyl groups at specific positions enhance membrane permeability and bioavailability.
  • Pyrimidine Core : The presence of a pyrimidine ring is crucial for maintaining biological activity across various assays .

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